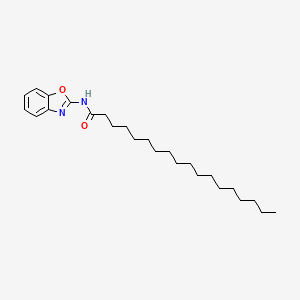

N-(1,3-Benzoxazol-2-YL)octadecanamide

Beschreibung

N-(1,3-Benzoxazol-2-YL)octadecanamide is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of an octadecanamide group attached to the benzoxazole moiety

Eigenschaften

CAS-Nummer |

805323-98-2 |

|---|---|

Molekularformel |

C25H40N2O2 |

Molekulargewicht |

400.6 g/mol |

IUPAC-Name |

N-(1,3-benzoxazol-2-yl)octadecanamide |

InChI |

InChI=1S/C25H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(28)27-25-26-22-19-17-18-20-23(22)29-25/h17-20H,2-16,21H2,1H3,(H,26,27,28) |

InChI-Schlüssel |

FFTZGPHBNLZUCD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1=NC2=CC=CC=C2O1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzoxazol-2-YL)octadecanamide typically involves the reaction of 2-aminophenol with an appropriate carboxylic acid derivative. One common method is the cyclization of 2-aminophenol with a carboxylic acid chloride in the presence of a base, such as triethylamine, to form the benzoxazole ring. The resulting benzoxazole intermediate is then reacted with octadecanoyl chloride to yield N-(1,3-Benzoxazol-2-YL)octadecanamide .

Industrial Production Methods

Industrial production of N-(1,3-Benzoxazol-2-YL)octadecanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,3-Benzoxazol-2-YL)octadecanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzoxazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can introduce various functional groups onto the benzoxazole ring.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound exhibits biological activity and can be used in the development of bioactive molecules.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(1,3-Benzoxazol-2-YL)octadecanamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating cellular processes. For example, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes involved in microbial growth, making them potential antimicrobial agents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Phenyl Benzoxazole Sulfonamide: Known for its antimicrobial activity.

2-Piperidine-Benzoxazole Sulfonamide: Exhibits potential antitubercular activity.

Uniqueness

N-(1,3-Benzoxazol-2-YL)octadecanamide is unique due to its specific structure, which combines the benzoxazole ring with an octadecanamide group. This structural feature imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Biologische Aktivität

N-(1,3-Benzoxazol-2-YL)octadecanamide is a compound that has gained attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides an overview of its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

N-(1,3-Benzoxazol-2-YL)octadecanamide has the molecular formula and a molecular weight of 396.6 g/mol. The compound features a long-chain fatty acid (octadecanamide) linked to a benzoxazole moiety, which is known for its diverse biological properties.

Synthesis

The synthesis of N-(1,3-Benzoxazol-2-YL)octadecanamide typically involves the reaction of octadecanoic acid derivatives with 1,3-benzoxazole-2-carboxylic acid or its derivatives. The process may include steps such as:

- Formation of the Benzoxazole Ring : This can be achieved through cyclization reactions involving ortho-aminophenols and carboxylic acids.

- Amidation : The benzoxazole derivative is then reacted with octadecanamide to form the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoxazole derivatives, including N-(1,3-Benzoxazol-2-YL)octadecanamide. Research indicates that compounds containing benzoxazole scaffolds exhibit significant cytotoxicity against various cancer cell lines.

- Cell Line Studies : In vitro studies have shown that N-(1,3-Benzoxazol-2-YL)octadecanamide demonstrates potent activity against breast cancer cell lines such as MDA-MB-231 and MCF-7. For instance, compounds related to this structure have shown IC50 values ranging from 5 to 10 µM, indicating effective inhibition of cell proliferation .

The mechanism by which N-(1,3-Benzoxazol-2-YL)octadecanamide exerts its anticancer effects is believed to involve:

- PARP Inhibition : Some studies suggest that benzoxazole derivatives can inhibit PARP enzymes, which are crucial for DNA repair processes in cells. This inhibition leads to increased apoptosis in cancer cells .

- Cell Cycle Arrest : Research indicates that treatment with these compounds can induce cell cycle arrest at various phases (G0/G1 or G2/M), leading to reduced cell viability and increased apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, N-(1,3-Benzoxazol-2-YL)octadecanamide has been evaluated for antimicrobial activity:

- Bacterial Studies : Certain benzoxazole derivatives have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of benzoxazole derivatives reveals that modifications to the benzoxazole ring or the length of the fatty chain can significantly influence biological activity. For instance:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound A | 5.63 | Anticancer |

| Compound B | 6.14 | Anticancer |

| Compound C | >10 | Less Active |

Case Studies

Several case studies have been conducted to assess the biological activity of N-(1,3-Benzoxazol-2-YL)octadecanamide:

- Study on Breast Cancer : A study evaluated various benzoxazole derivatives for their cytotoxic effects on MDA-MB-231 cells, finding that compounds similar to N-(1,3-Benzoxazol-2-YL)octadecanamide significantly inhibited cell viability compared to standard treatments .

- Antimicrobial Evaluation : Another study focused on antibacterial properties showed that certain derivatives exhibited notable activity against E. coli and S. aureus, suggesting potential therapeutic applications in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.